Glyco-diosgenin

Description

BenchChem offers high-quality Glyco-diosgenin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyco-diosgenin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxybutoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H92O25/c1-24-7-13-56(74-21-24)25(2)37-32(81-56)16-31-29-6-5-27-15-28(8-11-54(27,3)30(29)9-12-55(31,37)4)71-14-10-26(22-72-50-46(69)42(65)48(35(19-59)77-50)79-52-44(67)40(63)38(61)33(17-57)75-52)23-73-51-47(70)43(66)49(36(20-60)78-51)80-53-45(68)41(64)39(62)34(18-58)76-53/h5,24-26,28-53,57-70H,6-23H2,1-4H3/t24-,25+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBFXDNKNZXHHW-OWZYDGQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCC(COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCC(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H92O25 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is Glyco-diosgenin and its chemical structure?

An In-depth Technical Guide on the Core of Glyco-diosgenin for Researchers, Scientists, and Drug Development Professionals

Introduction: Glyco-diosgenin (GDN) is a synthetic, amphiphilic steroidal detergent that has emerged as a critical tool in the field of structural biology, particularly for the study of membrane proteins.[1][2][3] This guide provides a comprehensive overview of Glyco-diosgenin, its chemical properties, and its applications, with a focus on providing researchers with the technical details necessary for its effective use.

What is Glyco-diosgenin?

Glyco-diosgenin, also known by its synonym GDN, is a non-ionic detergent synthesized through the chemical modification of diosgenin (B1670711), a naturally occurring steroidal saponin.[1][4] Diosgenin is primarily extracted from plants of the Dioscorea (wild yam) species.[5] The modification involves the glycosylation of the 3-hydroxyl group of the diosgenin steroid core, resulting in an amphipathic molecule with a rigid, hydrophobic steroid backbone and a flexible, hydrophilic maltose (B56501) head.[6][7] This structure allows GDN to effectively mimic the lipid bilayer environment, thereby solubilizing and stabilizing membrane proteins for structural and functional studies.[3][6]

GDN is widely recognized as a superior, cost-effective, and more homogeneous alternative to the naturally derived detergent Digitonin.[6][7] Unlike Digitonin, which suffers from batch-to-batch variability and contains toxic impurities, GDN's synthetic nature ensures high purity and consistent performance.[7]

Chemical Structure and Properties

The chemical structure of Glyco-diosgenin is characterized by a hydrophobic diosgenin aglycone linked to a hydrophilic sugar moiety. This amphipathic nature is central to its function as a detergent.

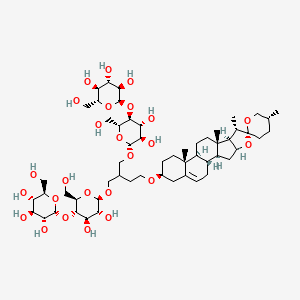

Chemical Name (IUPAC): (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxybutoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[8]

Chemical Formula: C56H92O25[1][8]

Molecular Weight: 1165.31 g/mol [1][2]

CAS Number: 1402423-29-3[1]

Physicochemical Properties

The physicochemical properties of Glyco-diosgenin are critical for its application in membrane protein research. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C56H92O25 | [1][8] |

| Molecular Weight | 1165.31 g/mol | [1][2] |

| CAS Number | 1402423-29-3 | [1] |

| Critical Micelle Concentration (CMC) | 18 µM | [6][7] |

| Solubility in Water | >10% | [7] |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥98% | [7] |

Synthesis of Glyco-diosgenin

While the precise industrial synthesis of Glyco-diosgenin is proprietary, the general principle involves the glycosylation of diosgenin. This process attaches a carbohydrate moiety to the diosgenin aglycone. The synthesis of diosgenyl β-d-glycosaminosides, a related class of compounds, provides insight into the potential synthetic routes.

A common laboratory-scale approach involves the use of a glycosyl donor, such as a protected sugar bromide or trichloroacetimidate, which reacts with the hydroxyl group of diosgenin in the presence of a promoter like silver triflate or trimethylsilyl (B98337) triflate.[1] The reaction conditions, including the choice of solvent, temperature, and protecting groups on the sugar, are crucial for achieving high yield and stereoselectivity of the desired β-glycosidic linkage.[1] A multi-step synthesis is often required to prepare the activated sugar donor and subsequently couple it to the steroid, followed by deprotection steps to yield the final product.[4]

Caption: Generalized workflow for the synthesis of Glyco-diosgenin.

Experimental Protocols: Application in Membrane Protein Research

Glyco-diosgenin is primarily utilized for the extraction, solubilization, purification, and stabilization of membrane proteins for structural studies, most notably cryo-electron microscopy (cryo-EM).[2][6]

General Protocol for Membrane Protein Extraction and Solubilization

The optimal conditions for using GDN are protein-dependent. The following is a generalized protocol that serves as a starting point for optimization.

Materials:

-

Cell paste or tissue containing the membrane protein of interest

-

Lysis Buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

-

Glyco-diosgenin (GDN) stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

-

Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in a solubilization buffer containing GDN. The final concentration of GDN typically ranges from 0.5% to 2% (w/v). The optimal concentration should be determined empirically.

-

Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.

-

Purification: The supernatant containing the solubilized membrane protein is now ready for downstream purification steps, such as affinity chromatography. It is common to maintain a lower concentration of GDN (typically just above its CMC) in the buffers throughout the purification process to keep the protein soluble and stable.

Caption: Experimental workflow for membrane protein extraction using GDN.

Use in Cryo-Electron Microscopy (Cryo-EM)

GDN has proven to be highly effective for preparing membrane protein samples for cryo-EM analysis.[6] Its small and well-defined micelle size contributes to a lower background noise in the resulting electron micrographs compared to other detergents. Typical concentrations of GDN used for the final sample preparation for cryo-EM are in the range of 0.02% to 0.06% (w/v).[7] In some cases, GDN is used in combination with other detergents like Lauryl Maltose Neopentyl Glycol (LMNG) to optimize protein stability and particle distribution on the cryo-EM grids.[7]

Biological Activity of the Precursor: Diosgenin

While Glyco-diosgenin itself is primarily a research tool with no direct therapeutic applications, its precursor, diosgenin, is a bioactive molecule with a wide range of reported pharmacological activities. It is important to distinguish between the properties of diosgenin and the utility of GDN.

Diosgenin has been studied for its potential anticancer, anti-inflammatory, neuroprotective, and antidiabetic effects.[5][9] Its anticancer mechanisms are reported to involve the modulation of various signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[10]

Signaling Pathways Modulated by Diosgenin

Several studies have indicated that diosgenin can influence key cellular signaling pathways. For instance, in some cancer cell lines, diosgenin has been shown to inhibit the STAT3 signaling pathway, leading to suppressed cell proliferation.[10] It may also induce apoptosis through the modulation of the Bcl-2 protein family and caspase-3 activation.[10] Furthermore, diosgenin has been reported to suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[9]

Caption: Simplified diagram of signaling pathways modulated by diosgenin.

Disclaimer: The biological activities and signaling pathway interactions described above are for the precursor molecule, diosgenin, and not for Glyco-diosgenin (GDN). GDN is designed to be a biochemically inert detergent for in vitro studies.

Conclusion

Glyco-diosgenin has established itself as an invaluable tool for the structural and functional analysis of membrane proteins. Its synthetic nature provides a level of purity and consistency that is unattainable with natural detergents like Digitonin. The well-defined chemical and physical properties of GDN, particularly its low critical micelle concentration, make it highly suitable for solubilizing and stabilizing membrane proteins for demanding applications such as cryo-EM. While its precursor, diosgenin, exhibits a range of biological activities, GDN's role is firmly established as a high-performance detergent in the researcher's toolkit. Future developments in this area may lead to novel glyco-steroidal amphiphiles with even more refined properties for tackling challenging membrane protein targets.

References

- 1. Synthesis, Modification and Biological Activity of Diosgenyl β-d-Glycosaminosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1402423-29-3 , Glyco-diosgenin,GDN [chemsynlab.com]

- 4. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosgenin - Wikipedia [en.wikipedia.org]

- 6. Glyco-diosgenin | 1402423-29-3 | DG63244 | Biosynth [biosynth.com]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 8. researchgate.net [researchgate.net]

- 9. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Glyco-diosgenin's Mechanism of Action in Protein Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyco-diosgenin (GDN), a synthetic steroidal amphiphile derived from the natural saponin (B1150181) diosgenin (B1670711), has emerged as a powerful tool for the stabilization of proteins, particularly membrane proteins, for structural and functional studies. Its unique chemical structure, featuring a rigid steroidal backbone and a flexible maltose (B56501) head group, allows it to effectively shield hydrophobic protein surfaces from the aqueous environment, thereby preventing aggregation and maintaining native protein conformation. This technical guide provides a comprehensive overview of the mechanism of action of glyco-diosgenin in protein stabilization, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Introduction

The study of protein structure and function is fundamental to drug discovery and biomedical research. A major bottleneck in this field is the inherent instability of many proteins, especially membrane proteins, when removed from their native lipid environment. This instability often leads to aggregation and loss of function, hindering detailed structural analysis by techniques such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography. Glyco-diosgenin has gained prominence as a superior detergent for solubilizing and stabilizing these challenging proteins.[1][2] This guide delves into the molecular mechanisms by which glyco-diosgenin confers stability to proteins, with a focus on its direct interactions, impact on thermal stability, and its influence on cellular protein degradation pathways.

Core Mechanism of Protein Stabilization

The primary mechanism by which glyco-diosgenin stabilizes proteins is through the formation of micelles that encapsulate the hydrophobic transmembrane domains of membrane proteins or associate with hydrophobic patches on soluble proteins. This action mimics the native lipid bilayer, preventing the exposure of these non-polar surfaces to the aqueous solvent and subsequent aggregation.

The rigid, planar structure of the diosgenin core is thought to provide a more defined and less dynamic hydrophobic environment compared to traditional flexible-chain detergents. This rigidity can contribute to holding the protein in a more native-like conformation. The bulky, hydrophilic maltose headgroups ensure the solubility of the protein-detergent complex.

Quantitative Analysis of Protein Stabilization

The efficacy of a stabilizing agent can be quantified by measuring its effect on the thermal stability of a target protein. An increase in the melting temperature (Tm) upon incubation with a ligand or detergent is indicative of a stabilizing interaction.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the thermal stabilization of a protein by a ligand in a cellular environment.[3] Ligand binding increases the energy required to unfold the protein, resulting in a higher Tm.

Table 1: Thermal Stabilization of the µ-Opioid Receptor (MOR) by Various Detergents [1]

| Detergent | Melting Temperature (Tm) of MOR (°C) |

| n-dodecyl-β-D-maltoside (DDM) | 28.0 |

| Lauryl Maltose Neopentyl Glycol (LMNG) | 33.7 |

| Glyco-diosgenin (GDN) | 47.7 |

This data demonstrates the superior stabilizing effect of GDN on a G-protein coupled receptor (GPCR) compared to other commonly used detergents, as evidenced by a significant increase in its melting temperature.

Inhibition of Protein Aggregation

The precursor to glyco-diosgenin, diosgenin, has been shown to effectively inhibit the aggregation of proteins. This anti-aggregation property is a key aspect of its protein stabilization mechanism.

Table 2: Inhibition of Human Serum Albumin (HSA) Aggregation by Diosgenin [4]

| Parameter | Control (Induced Aggregation) | + Diosgenin | % Inhibition/Restoration |

| ThT Fluorescence (a.u.) | High | Reduced by 64.35% | 64.35% |

| Turbidity (a.u.) | High | Reduced by 62.61% | 62.61% |

| α-helix content (%) | 8.82% | 43.89% | 35.07% (Restoration) |

This study highlights the potent anti-aggregation effect of the steroidal scaffold, which is the core of glyco-diosgenin. It not only prevents the formation of aggregates but also helps in retaining the native secondary structure of the protein.

Modulation of the Ubiquitin-Proteasome System

Recent studies have revealed a more intricate role for the diosgenin scaffold in cellular protein stability, extending beyond direct physical stabilization. Diosgenin has been shown to induce the degradation of specific proteins through the ubiquitin-proteasome pathway. This suggests that glyco-diosgenin, in addition to its detergent properties, could potentially influence cellular protein quality control mechanisms.

A notable example is the effect of diosgenin on the E3 ubiquitin ligase, UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). Diosgenin promotes the degradation of UHRF1 by disrupting its interaction with the deubiquitinating enzyme USP7 (Ubiquitin Specific Peptidase 7).[5] Deubiquitinases remove ubiquitin tags from proteins, thereby protecting them from proteasomal degradation. By inhibiting this "protective" mechanism, diosgenin marks UHRF1 for degradation.

Signaling Pathway of Diosgenin-Induced UHRF1 Degradation

Caption: Diosgenin-induced degradation of UHRF1 via the ubiquitin-proteasome pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the protein-stabilizing effects of glyco-diosgenin.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for testing the stabilizing effect of glyco-diosgenin on a target protein in cultured cells.

-

Cell Culture and Treatment:

-

Culture cells expressing the target protein to 80-90% confluency.

-

Treat cells with varying concentrations of glyco-diosgenin (e.g., 0.01% to 0.5% w/v) or a vehicle control (e.g., DMSO).

-

Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

-

-

Heat Shock:

-

Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Analyze the amount of the target protein in each sample by Western blotting or ELISA using a specific antibody.

-

Generate a melting curve by plotting the percentage of soluble protein against temperature. A rightward shift in the curve for glyco-diosgenin-treated samples indicates thermal stabilization.

-

In Vitro Ubiquitination Assay

This protocol outlines a method to investigate the effect of glyco-diosgenin on the ubiquitination of a target protein.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in order:

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

ATP (2 mM)

-

E1 activating enzyme (e.g., 100 nM)

-

E2 conjugating enzyme (e.g., 500 nM)

-

E3 ligase (specific for the target protein, e.g., 1 µM)

-

Purified target protein (e.g., 2 µM)

-

Ubiquitin (e.g., 10 µM)

-

Varying concentrations of glyco-diosgenin or vehicle control.

-

Nuclease-free water to the final reaction volume.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody specific to the target protein or to the ubiquitin tag.

-

An increase in higher molecular weight bands corresponding to poly-ubiquitinated forms of the target protein in the presence of glyco-diosgenin would suggest a promotion of ubiquitination. Conversely, a decrease would indicate inhibition.

-

Experimental Workflow for Assessing Glyco-diosgenin's Effect on Protein Stability and Ubiquitination

Caption: A logical workflow for investigating the effects of glyco-diosgenin.

Conclusion

Glyco-diosgenin stands out as a highly effective agent for protein stabilization, a critical requirement for advancing structural biology and drug discovery. Its mechanism of action is multifaceted, involving direct physical stabilization through micellar encapsulation, which translates to a significant increase in the thermal stability of target proteins. Furthermore, emerging evidence on its precursor, diosgenin, suggests a potential role in modulating cellular protein degradation pathways, specifically the ubiquitin-proteasome system. This dual functionality of direct stabilization and potential influence on cellular protein quality control makes glyco-diosgenin a subject of continued interest. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the unique properties of glyco-diosgenin for their specific research applications. Future studies focusing on the direct binding kinetics and a broader exploration of its impact on cellular signaling pathways will undoubtedly provide a more complete picture of this remarkable molecule's utility in biomedical science.

References

- 1. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 3. CETSA [cetsa.org]

- 4. Molecular insights into diosgenin's role in preventing protein aggregation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diosgenin inhibits prostate cancer progression by inducing UHRF1 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Critical Micelle Concentration of Glyco-diosgenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyco-diosgenin (GDN) is a synthetic, non-ionic detergent that has emerged as a critical tool in the field of membrane protein research. Its unique steroidal structure, composed of a hydrophobic diosgenin (B1670711) core and a hydrophilic maltose (B56501) headgroup, imparts properties that make it an effective agent for solubilizing, stabilizing, and purifying membrane proteins for structural and functional studies, including cryo-electron microscopy (cryo-EM).[1][2][3] A key parameter governing the behavior of any surfactant is its critical micelle concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. Understanding the CMC of GDN is paramount for its effective use in experimental design, ensuring optimal protein extraction and stability while minimizing potential artifacts. This technical guide provides an in-depth overview of the CMC of glyco-diosgenin, including its established value, a comparison with related compounds, and detailed experimental protocols for its determination.

Introduction to Glyco-diosgenin

Glyco-diosgenin is an amphiphilic molecule with a steroid-based hydrophobic group and a hydrophilic di-maltose head group.[1] It was developed as a synthetic alternative to digitonin (B1670571), a natural product extracted from the foxglove plant (Digitalis purpurea).[1][2] While effective, digitonin suffers from several drawbacks, including batch-to-batch variability, the presence of toxic byproducts like digitoxin (B75463) and digoxin, low water solubility, and a relatively high cost.[1][2] GDN overcomes these limitations as a synthetically produced compound, ensuring high purity and batch consistency.[1][2] It exhibits superior water solubility (>10% at 20°C) and a significantly lower CMC compared to digitonin, making it a more efficient and cost-effective choice for membrane protein research.[1][4]

The primary application of GDN lies in its ability to mimic the lipid bilayer of cell membranes, thereby providing a stable environment for membrane proteins once they have been extracted from their native context. This property has made it particularly valuable for the structural determination of membrane proteins by cryo-EM.[2][3][5]

It is important to note that while the aglycone of GDN, diosgenin, is known for various pharmacological activities, glyco-diosgenin itself is primarily utilized as a biochemical tool.[6][7] There is currently no substantial evidence in the scientific literature to suggest that glyco-diosgenin plays a direct role in cellular signaling pathways. Its utility is derived from its physicochemical properties as a surfactant.

Quantitative Data: CMC of Glyco-diosgenin and Derivatives

The CMC is a critical attribute of a surfactant, indicating the concentration at which it begins to form micelles. Below the CMC, the surfactant primarily exists as monomers in solution. Above the CMC, any additional surfactant will preferentially form micelles.[6] For glyco-diosgenin, the widely accepted CMC value is approximately 18 µM.[1][2][4][5][8][9][10] The following table summarizes the CMC values for GDN and several of its synthesized derivatives, highlighting the impact of structural modifications on micelle formation.

| Compound Name | Molecular Weight ( g/mol ) | CMC (µM) | Reference |

| Glyco-diosgenin (GDN) | 1165.31 | ~18 | [11] |

| GDN-C1 | 1193.36 | ~11 | [11] |

| GDN-C2 | 1221.42 | ~21 | [11] |

| GDN-C3 | 1249.47 | ~22 | [11] |

| GCA-C1 | 1197.41 | ~4 | [11] |

| GCA-C2 | 1225.46 | ~2 | [11] |

| GCA-C3 | 1253.52 | ~0.8 | [11] |

| GCE-C1 | 1195.39 | ~11 | [11] |

| GCE-C3 | 1251.49 | ~1.4 | [11] |

| DDM (n-Dodecyl-β-D-maltoside) | 510.62 | ~170 | [11] |

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by monitoring a physical property of the solution that changes abruptly as a function of surfactant concentration. The concentration at which this sharp change occurs is the CMC. Below are detailed protocols for two common and reliable methods for determining the CMC of glyco-diosgenin.

Surface Tension Measurement

This method is based on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated with monomers, the surface tension remains relatively constant with further increases in concentration, as excess surfactant molecules form micelles in the bulk solution.[6][12] The CMC is the point at which the surface tension plateaus.

Materials:

-

Glyco-diosgenin (GDN) powder

-

High-purity water (e.g., deionized or Milli-Q)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Glassware, thoroughly cleaned to be free of any surface-active contaminants

Procedure:

-

Prepare a concentrated stock solution of GDN: Accurately weigh a sufficient amount of GDN powder and dissolve it in high-purity water to create a stock solution at a concentration significantly above the expected CMC (e.g., 1 mM). Ensure complete dissolution.

-

Prepare a dilution series: Create a series of GDN solutions of varying concentrations by serially diluting the stock solution with high-purity water. The concentration range should span well below and above the expected CMC of 18 µM (e.g., from 1 µM to 200 µM).

-

Calibrate the tensiometer: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water as a standard.

-

Measure surface tension: Measure the surface tension of each solution in the dilution series, starting from the most dilute and progressing to the most concentrated. Ensure the measuring probe (ring or plate) is thoroughly cleaned between each measurement.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the GDN concentration (log C). The resulting graph will show two linear regions with different slopes. The CMC is determined from the intersection of the two lines.[12]

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This is a highly sensitive method that utilizes the fluorescent probe pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the hydrophobic core of the micelles.[12][13] This change in the microenvironment from polar to nonpolar causes a distinct change in the pyrene fluorescence spectrum, specifically in the ratio of the intensities of the first and third vibronic peaks (I1/I3).

Materials:

-

Glyco-diosgenin (GDN) powder

-

High-purity water

-

Pyrene

-

Ethanol (B145695) or acetone (B3395972) (for pyrene stock solution)

-

Spectrofluorometer

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a pyrene stock solution: Dissolve a small amount of pyrene in ethanol or acetone to create a concentrated stock solution (e.g., 0.2 mM). Pyrene is poorly soluble in water.

-

Prepare a GDN stock solution: Prepare a concentrated stock solution of GDN (e.g., 1 mM) in high-purity water.

-

Prepare the sample series: For each desired GDN concentration, prepare a sample by adding a small, constant amount of the pyrene stock solution to the GDN solution in a volumetric flask and filling it up with the GDN solution. The final concentration of pyrene should be very low (e.g., ~0.3 µM) to avoid the formation of pyrene excimers. The concentration of the organic solvent from the pyrene stock should also be kept to a minimum (e.g., < 0.1% v/v). Prepare a series of these samples with GDN concentrations spanning the expected CMC.

-

Set up the spectrofluorometer: Set the excitation wavelength to approximately 334 nm. Set the emission scan range from 350 nm to 450 nm.[11]

-

Measure fluorescence spectra: Record the fluorescence emission spectrum for each sample in the series.

-

Data Analysis: From each spectrum, determine the fluorescence intensities of the first vibronic peak (I1, at ~372 nm) and the third vibronic peak (I3, at ~383 nm).[11] Plot the ratio of the intensities (I1/I3 or I3/I1) as a function of the GDN concentration. The resulting plot will typically be sigmoidal. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the experimental determination of the critical micelle concentration of glyco-diosgenin.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for CMC determination using pyrene fluorescence.

Conclusion

Glyco-diosgenin is a valuable synthetic detergent in modern structural biology and biochemistry, offering significant advantages over its natural predecessor, digitonin. A thorough understanding and accurate determination of its critical micelle concentration are essential for its effective application in the solubilization and stabilization of membrane proteins. With a well-established CMC of approximately 18 µM, researchers can confidently design experiments that leverage the unique properties of this powerful amphiphile. The detailed experimental protocols provided in this guide offer a reliable framework for the verification of its CMC and for the characterization of novel, related surfactants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. physlab.org [physlab.org]

- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. justagriculture.in [justagriculture.in]

- 7. scribd.com [scribd.com]

- 8. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GDN - Why membrane protein researchers should use it [lubio.ch]

- 10. Anatrace.com [anatrace.com]

- 11. rsc.org [rsc.org]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

Glyco-diosgenin in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of glyco-diosgenin (GDN), a synthetic steroidal amphiphile. Due to the limited publicly available data on the forced degradation and specific signaling pathways of glyco-diosgenin, this guide also includes relevant information on its aglycone, diosgenin (B1670711), to provide a broader context for researchers.

Introduction to Glyco-diosgenin

Glyco-diosgenin (GDN) is a synthetic, non-ionic amphiphile featuring a rigid steroidal diosgenin core as its hydrophobic moiety and a dimaltose unit as its hydrophilic headgroup.[1] It has gained significant attention as a superior substitute for digitonin (B1670571) in the solubilization, stabilization, and structural analysis of membrane proteins, particularly in the field of cryo-electron microscopy (cryo-EM).[2][3] Its synthetic nature ensures high purity and batch-to-batch consistency, overcoming major drawbacks associated with natural detergents like digitonin.[2]

Aqueous Solubility of Glyco-diosgenin

Glyco-diosgenin exhibits excellent solubility in aqueous solutions, a key advantage for its application in biochemical and structural biology research.

Table 1: Quantitative Solubility Data for Glyco-diosgenin

| Parameter | Value | Conditions | Reference(s) |

| Aqueous Solubility | ≥ 10% (w/v) | 20°C | [2][4] |

| Critical Micelle Concentration (CMC) | ~18 µM (0.0021%) | In water | [4] |

In contrast, its aglycone, diosgenin, is practically insoluble in water.[5] Various formulation strategies have been developed to enhance the aqueous solubility of diosgenin, including the use of cyclodextrins, liposomes, and nanocrystals.[6]

Stability of Glyco-diosgenin in Aqueous Solutions

Available data indicates that glyco-diosgenin is a stable molecule under standard laboratory storage conditions.

Table 2: Stability Profile of Glyco-diosgenin

| Product Form | Storage Conditions | Stability Period | Reference(s) |

| Lyophilized & Reconstituted | 4°C | 6 months | [4] |

| Self-assemblies in solution | Room Temperature | > 1 month | [3] |

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot reconstituted solutions for storage.[4]

Factors Influencing Stability: Insights from Diosgenin

Table 3: pH-Dependent Degradation of Diosgenin at 90°C

| Condition | Exposure Time | Approximate Degradation | Reference(s) |

| 1 M HCl (Acidic) | 4 hours | Significant | [5][7] |

| Neutral Hydrolysis | - | No significant change | [7] |

| 1 M NaOH (Alkaline) | 5 minutes | ~90% | [7] |

Diosgenin is most stable under neutral pH conditions.[5] It can also undergo slow degradation upon prolonged exposure to UV light.[5][7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of glyco-diosgenin are not extensively published. However, standard methodologies for characterizing detergents and assessing the stability of small molecules can be adapted. For diosgenin, more specific protocols are available.

Protocol: Forced Degradation Study for Diosgenin (Adapted)

This protocol outlines a general procedure for a forced degradation study, which is crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][8][9]

Objective: To investigate the degradation of diosgenin under various stress conditions (acidic, alkaline, oxidative, and photolytic).

Materials:

-

Diosgenin

-

Methanol (B129727) (HPLC grade)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC system with a UV or DAD detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

TLC plates and developing chamber

-

UV lamp (254 nm)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of diosgenin in methanol (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the diosgenin stock solution with 1 M HCl. Incubate at an elevated temperature (e.g., 90°C) for a specified period (e.g., 4 hours).[5][7] Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Mix the diosgenin stock solution with 1 M NaOH. Incubate at an elevated temperature (e.g., 90°C) for a short period (e.g., 5-10 minutes) due to rapid degradation.[7] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the diosgenin stock solution with hydrogen peroxide (e.g., 3% or 30%) at room temperature for a specified period.

-

Photodegradation: Expose the diosgenin stock solution to UV radiation (254 nm) for a defined duration.[7]

-

Thermal Degradation: Expose a solid sample or a solution of diosgenin to dry heat at a specific temperature.

-

Analysis: Analyze the stressed samples, alongside an unstressed control, using a validated stability-indicating method, such as HPLC or HPTLC.[7][10] Monitor for the appearance of degradation products and the decrease in the parent compound's concentration.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of diosgenin.

Analytical Method: Stability-Indicating HPLC Method for Diosgenin

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A common approach for diosgenin is reverse-phase HPLC.[10][11]

Table 4: Example of HPLC Conditions for Diosgenin Analysis

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [10][11][12] |

| Mobile Phase | Acetonitrile and Water (e.g., 85:15 or 90:10, v/v) | [11][12] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 210 nm or 203 nm | [11][12] |

| Temperature | Ambient or controlled (e.g., 30°C) | [13] |

Signaling Pathways Modulated by Diosgenin

While specific signaling pathway studies for glyco-diosgenin are not widely reported, extensive research has been conducted on its aglycone, diosgenin. Diosgenin has been shown to modulate various cellular pathways, contributing to its diverse pharmacological effects, including anti-cancer, anti-inflammatory, and metabolic regulatory activities.

PI3K/Akt Signaling Pathway

Diosgenin has been reported to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. In the context of obesity-induced insulin (B600854) resistance, diosgenin was found to improve insulin sensitivity by modulating this pathway.[14] Conversely, in some cancer models, diosgenin has been shown to inhibit the PI3K/Akt pathway, leading to reduced cancer cell migration and invasion.[15]

References

- 1. biosynth.com [biosynth.com]

- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 3. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.skku.edu [pure.skku.edu]

- 13. academicjournals.org [academicjournals.org]

- 14. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diosgenin, a Steroidal Saponin, Inhibits Migration and Invasion of Human Prostate Cancer PC-3 Cells by Reducing Matrix Metalloproteinases Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Purity of Commercially Available Glyco-diosgenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyco-diosgenin (GDN) has emerged as a crucial tool in structural biology, particularly for the solubilization and stabilization of membrane proteins for cryo-electron microscopy (cryo-EM) studies.[1][2] As a synthetic alternative to digitonin (B1670571), GDN offers superior batch-to-batch consistency and purity.[3][4] This technical guide provides an in-depth overview of the synthesis of Glyco-diosgenin, the purity of commercially available preparations, and the relevant signaling pathways associated with its aglycone, diosgenin (B1670711). Detailed experimental protocols for synthesis and purity analysis are presented, alongside visual representations of key processes to aid in comprehension and application in a research setting.

Introduction to Glyco-diosgenin

Glyco-diosgenin is a non-ionic detergent belonging to the family of steroidal glycosides. It is an amphiphilic molecule composed of a hydrophobic diosgenin core and a hydrophilic maltose (B56501) head group. This structure allows GDN to form micelles that can encapsulate membrane proteins, shielding their hydrophobic domains from the aqueous environment and thereby maintaining their native conformation.[3] The synthesis of GDN involves the chemical modification of diosgenin, a naturally occurring steroidal sapogenin, at its 3-hydroxyl position to enhance solubility and reduce toxicity.[1]

Synthesis of Glyco-diosgenin

The synthesis of Glyco-diosgenin is a multi-step chemical process that starts with the extraction of diosgenin from plant sources, most notably yams of the Dioscorea genus. The subsequent glycosylation with a maltose derivative is a key step that imparts the detergent properties to the molecule. While the precise, proprietary protocols of commercial suppliers are not publicly available, a representative synthesis can be outlined based on published methodologies for the glycosylation of steroidal compounds. The overall synthesis is known to be complex, with a reported seven-step process yielding approximately 35% overall.[1] More efficient five-step syntheses have been developed for similar glyco-steroidal amphiphiles.[1]

Representative Synthetic Workflow

The synthesis can be conceptually broken down into three main stages: preparation of the diosgenin acceptor, activation of the maltose donor, and the final coupling reaction followed by deprotection.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on common organic synthesis techniques for glycosylation.

Step 1: Preparation of a Diosgenin Acceptor

-

Protection of Diosgenin: To ensure selective glycosylation at the 3-hydroxyl group, other potentially reactive sites on the diosgenin molecule may need to be protected. This can be achieved using standard protecting group chemistry.

-

Activation of the 3-Hydroxyl Group: The reactivity of the 3-hydroxyl group can be enhanced, for example, by converting it into an alkoxide with a suitable base.

Step 2: Preparation of the Maltose Donor

-

Peracetylation of Maltose: The hydroxyl groups of maltose (except for the anomeric hydroxyl) are protected, often by acetylation, to prevent side reactions.

-

Activation of the Anomeric Carbon: The anomeric hydroxyl group is converted into a good leaving group, such as a bromide or a trichloroacetimidate, to facilitate the glycosylation reaction.

Step 3: Glycosylation Reaction

-

The activated diosgenin acceptor and the protected, activated maltose donor are reacted in an inert solvent (e.g., dichloromethane) in the presence of a promoter (e.g., silver triflate or trimethylsilyl (B98337) trifluoromethanesulfonate).

-

The reaction is typically carried out under anhydrous conditions and at low temperatures to control stereoselectivity.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

Step 4: Deprotection and Purification

-

Once the glycosylation is complete, the protecting groups (e.g., acetyl groups) are removed from the sugar moiety, typically by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).

-

The crude Glyco-diosgenin is then purified using column chromatography, often on silica (B1680970) gel, with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

Purity of Commercially Available Glyco-diosgenin

The purity of Glyco-diosgenin is critical for its application in structural biology, as impurities can interfere with protein stability and crystallization. Commercial suppliers typically provide GDN with a purity of ≥97%, as determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Commercial Glyco-diosgenin

| Supplier | Purity Specification | Analytical Method |

| Anatrace | ≥98% | Not specified |

| Creative Biolabs | ≥97% | HPLC |

| LubioScience | Not specified | Not specified |

Experimental Protocol: Purity Analysis by HPLC

The following is a representative protocol for the analysis of Glyco-diosgenin purity by reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: 70-100% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Sample Preparation: A stock solution of Glyco-diosgenin is prepared in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter before injection.

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample.

-

Run the gradient program and record the chromatogram.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Signaling Pathways of Diosgenin

While Glyco-diosgenin's primary role is as a biochemical tool, its aglycone, diosgenin, has been the subject of extensive research for its biological activities, particularly its anti-cancer and pro-apoptotic effects.[7][8][9][10] Diosgenin has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of NF-κB and STAT3 Signaling

Diosgenin has been demonstrated to inhibit the activation of two critical transcription factors, NF-κB and STAT3, which are often constitutively active in cancer cells and promote cell survival and proliferation.[11][12][13]

Induction of Apoptosis via the Mitochondrial Pathway

Diosgenin can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[9]

Interaction with G Protein-Coupled Estrogen Receptor (GPER)

Recent studies suggest that diosgenin's effects in some cancer cells, such as prostate cancer, may be mediated through an interplay with the G protein-coupled estrogen receptor (GPER).[14] Activation of GPER can lead to downstream signaling that influences cell viability and apoptosis.

Conclusion

Glyco-diosgenin is a vital tool for the structural and functional analysis of membrane proteins. Its synthesis is a complex but well-established process, and commercially available GDN is offered at high purity, which is essential for its applications. The biological activities of its aglycone, diosgenin, particularly in modulating key signaling pathways related to cancer, highlight the therapeutic potential of this class of compounds. This guide provides researchers with a foundational understanding of the synthesis, purity, and biological context of Glyco-diosgenin, along with practical experimental protocols to aid in its use and analysis.

References

- 1. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 3. GDN - Why membrane protein researchers should use it [lubio.ch]

- 4. GDN, a cost-effective alternative to digitonin [lubio.ch]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Diosgenin a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Study on the Mechanism of Diosgenin Targeting STAT3 to Inhibit Colon Cancer Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aspic.pt [aspic.pt]

Glyco-diosgenin: A Technical Guide to its Physical Properties and Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-diosgenin (GDN) is a synthetic, non-ionic amphiphile that has emerged as a powerful tool in the field of biochemistry, particularly for the study of membrane proteins.[1][2] Synthesized through the chemical modification of diosgenin (B1670711), a naturally occurring steroidal saponin, GDN offers significant advantages over traditional detergents, including enhanced solubility and reduced toxicity.[1][2] Its primary application lies in its ability to stabilize membrane proteins, rendering it an invaluable detergent for structural biology techniques like cryo-electron microscopy (cryo-EM).[3][4] This technical guide provides a comprehensive overview of the known physical properties of Glyco-diosgenin, detailed experimental protocols for the characterization of such molecules, and a visualization of its application in a key biochemical workflow.

Core Physical and Chemical Properties

Glyco-diosgenin is a white to off-white powder.[5] Its amphipathic nature, stemming from a hydrophobic steroidal backbone and a hydrophilic maltose (B56501) headgroup, is central to its function as a detergent.[4]

Quantitative Physical Data

A summary of the key physical and chemical properties of Glyco-diosgenin is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₅₆H₉₂O₂₅ | [1][5][6] |

| Molecular Weight | 1165.31 g/mol | [1][5][6] |

| CAS Number | 1402423-29-3 | [1][5][6] |

| Appearance | Powder | [5] |

| Purity (by HPLC) | ≥97% | [5][7] |

| Solubility in Water (at 20°C) | ≥10% (w/v) | [5][7] |

| Critical Micelle Concentration (CMC) | ~18 µM | [4][5] |

| pH (1% solution in water) | 5-8 | [5] |

| Conductance (10% solution in water) | ≤100 µS | [5] |

| Melting Point | Data not available in searched literature. | |

| Specific Optical Rotation | Data not available in searched literature. |

Spectroscopic Data

UV-Vis Spectroscopy

While a specific UV-Vis spectrum for Glyco-diosgenin was not found, its precursor, diosgenin, exhibits maximum absorbance at around 208 nm.[8] It is expected that the glycosylation at the 3-hydroxyl position would not significantly alter the chromophore of the diosgenin backbone, thus a similar absorbance maximum may be anticipated for Glyco-diosgenin in the low UV range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR assignments for Glyco-diosgenin are not publicly available. However, extensive NMR data exists for the diosgenin aglycone.[9][10] The NMR spectrum of Glyco-diosgenin would be significantly more complex due to the addition of the disaccharide moiety, with numerous overlapping signals in the carbohydrate region (typically 3.0-5.0 ppm in ¹H NMR).

Mass Spectrometry

The exact mass of Glyco-diosgenin is calculated to be 1164.59276842 Da.[6] Mass spectrometry of steroidal glycosides is a complex process. Fragmentation patterns in mass spectrometry for glycosides typically involve initial cleavage of the glycosidic bonds, leading to the loss of sugar residues, followed by fragmentation of the steroidal backbone.[11][12][13]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of amphiphilic molecules like Glyco-diosgenin.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[14][15][16][17]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the Glyco-diosgenin sample is completely dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the powder.

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting range.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

-

Specific Optical Rotation Determination

Optical rotation is a key characteristic of chiral molecules like Glyco-diosgenin.[18][19][20][21][22][23][24][25]

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1 dm length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., water, methanol)

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of Glyco-diosgenin (e.g., 100 mg).

-

Dissolve the sample in a known volume of a specified solvent (e.g., 10 mL of water) in a volumetric flask to obtain a precise concentration (c, in g/100 mL).

-

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

-

Measurement:

-

Rinse the polarimeter cell with the prepared Glyco-diosgenin solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589.3 nm) and temperature (T).

-

-

Calculation of Specific Rotation: The specific rotation [α]Tλ is calculated using the following formula: [α]Tλ = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

Biochemical Application: Membrane Protein Purification for Cryo-EM

Glyco-diosgenin is widely used to solubilize and purify membrane proteins for structural determination by cryo-electron microscopy.[4][26][27][28] Its ability to form stable micelles around the hydrophobic transmembrane domains of these proteins maintains their native conformation in an aqueous environment.

Experimental Workflow for Membrane Protein Purification using Glyco-diosgenin

The following diagram illustrates a typical workflow for the purification of a membrane protein using Glyco-diosgenin for subsequent cryo-EM analysis.

Signaling Pathways

Currently, there is a lack of published research directly investigating the effects of Glyco-diosgenin on specific cellular signaling pathways. While its aglycone precursor, diosgenin, has been shown to modulate various pathways, including STAT3, PI3K/Akt, and NF-κB, it cannot be assumed that the glycosylated form will have similar biological activities. The addition of the large, hydrophilic disaccharide moiety significantly alters the molecule's properties and may prevent it from interacting with the same intracellular targets as diosgenin. Therefore, researchers should exercise caution when extrapolating the known biological effects of diosgenin to Glyco-diosgenin.

Conclusion

Glyco-diosgenin is a well-characterized synthetic detergent with physical properties that make it highly suitable for the solubilization and stabilization of membrane proteins. Its high water solubility and low critical micelle concentration are key attributes that contribute to its efficacy in biochemical research, particularly in the preparation of samples for cryo-electron microscopy. While some specific physical data, such as a definitive melting point and specific optical rotation, are not widely published, the available information provides a strong foundation for its application in the laboratory. The provided experimental protocols offer a guide for the determination of these properties. As research into membrane proteins continues to advance, the utility of specialized amphiphiles like Glyco-diosgenin is expected to grow, further cementing its role as an essential tool for biochemists and structural biologists.

References

- 1. Glyco-diosgenin | 1402423-29-3 | DG63244 | Biosynth [biosynth.com]

- 2. chemsynlab.com [chemsynlab.com]

- 3. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 5. usbio.net [usbio.net]

- 6. Glyco-diosgenin | C56H92O25 | CID 162642462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. new.academiapublishing.org [new.academiapublishing.org]

- 9. Diosgenin(512-04-9) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. thinksrs.com [thinksrs.com]

- 16. westlab.com [westlab.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. cdn.pasco.com [cdn.pasco.com]

- 21. rudolphresearch.com [rudolphresearch.com]

- 22. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Specific rotation - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 28. preprints.org [preprints.org]

Glyco-diosgenin: A Technical Guide to its Discovery, Development, and Application in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyco-diosgenin (GDN) has emerged as a powerful tool in the field of membrane protein structural biology. As a synthetic C-spiroketal-containing steroidal glycoside, GDN offers a superior alternative to traditional detergents like digitonin (B1670571) for the solubilization, stabilization, and structural determination of challenging membrane proteins. Its unique chemical structure, featuring a rigid steroidal backbone and a hydrophilic di-maltose headgroup, provides a gentle yet effective environment that preserves the native conformation and function of embedded proteins. This technical guide provides an in-depth overview of the discovery and development of GDN, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development of Glyco-diosgenin

The quest for effective detergents to study membrane proteins has been a long-standing challenge in biochemistry and drug discovery. Membrane proteins, which constitute a significant portion of the human proteome and are the targets of a majority of approved drugs, are notoriously difficult to study due to their hydrophobic nature and instability outside of their native lipid bilayer environment.

For decades, digitonin, a natural product extracted from the foxglove plant (Digitalis purpurea), was a favored detergent for its ability to gently extract and stabilize certain membrane proteins. However, its use was hampered by significant drawbacks, including batch-to-batch variability, low solubility, high cost, and the presence of toxic impurities.

This led to the rational design and synthesis of Glyco-diosgenin (GDN) as a chemically defined and superior alternative. GDN is a synthetic amphiphile consisting of a hydrophobic steroid-based group derived from diosgenin, linked to a hydrophilic di-maltose head group. This design mimics the beneficial properties of digitonin while overcoming its limitations. Being a synthetic compound, GDN is produced with high purity and no batch-to-batch variation, ensuring experimental reproducibility. Furthermore, it exhibits greater water solubility (>10%) and a significantly lower critical micelle concentration (CMC) of 18 µM compared to digitonin's 0.5 mM, making it a more efficient and cost-effective option for researchers.

The development of GDN and its analogs has been a significant advancement, contributing to the structural determination of over 150 membrane proteins, particularly through the use of cryo-electron microscopy (cryo-EM). Its efficacy has been demonstrated for a wide range of membrane protein classes, including G protein-coupled receptors (GPCRs), ion channels, and transporters.

Quantitative Data on Efficacy

The superior performance of GDN in stabilizing membrane proteins has been demonstrated through various quantitative measures. The data clearly indicates its advantages over conventional detergents like n-dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) in specific applications.

| Parameter | Membrane Protein | Value in GDN | Comparison with other Detergents | Reference |

| Melting Temperature (Tm) | μ-Opioid Receptor (MOR) | 47.7 °C | Significantly higher than DDM and ~14°C higher than LMNG (33.7 °C) | |

| Long-term Stability | β2-Adrenergic Receptor (β2AR) | Enhanced preservation of ligand-binding activity over 5 days | Superior to DDM in maintaining receptor integrity | |

| Critical Micelle Concentration (CMC) | N/A | 18 µM | Substantially lower than Digitonin (0.5 mM), indicating higher efficiency at lower concentrations | |

| Solubilization Efficiency | Melibiose Permease (MelB) | 30-60% of total protein | Less efficient than DDM for initial extraction, but superior in maintaining stability post-extraction |

Experimental Protocols

The following are generalized protocols for the use of GDN in membrane protein research. Optimal conditions, including detergent concentration and incubation times, may need to be determined empirically for each specific protein.

Membrane Protein Extraction

This protocol outlines the general steps for solubilizing membrane proteins from cellular membranes using GDN.

-

Cell Lysis and Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Lyse the cells using appropriate methods (e.g., sonication, dounce homogenization, or high-pressure homogenization).

-

Centrifuge the lysate at a low speed to pellet nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

-

Solubilization with Glyco-diosgenin:

-

Resuspend the washed membrane pellet in a solubilization buffer containing GDN. A typical starting concentration is 1.5% (w/v) GDN.

-

The solubilization buffer should also contain appropriate salts (e.g., 150 mM NaCl), a buffering agent (e.g., 20 mM HEPES pH 7.5), and any required co-factors or ligands to stabilize the protein.

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.

-

The supernatant now contains the solubilized membrane protein in GDN micelles.

-

Affinity Purification of a GPCR

This protocol describes the purification of a solubilized GPCR using affinity chromatography.

-

Resin Equilibration:

-

Equilibrate an affinity resin (e.g., Strep-Tactin for Strep-tagged proteins or M1 anti-FLAG affinity resin for FLAG-tagged proteins) with a wash buffer containing a lower concentration of GDN (e.g., 0.02% w/v), salts, and buffering agents.

-

-

Binding:

-

Apply the supernatant containing the solubilized GPCR to the equilibrated affinity resin.

-

Allow the protein to bind to the resin by incubating with gentle agitation for 1-2 hours at 4°C.

-

-

Washing:

-

Wash the resin extensively with the wash buffer to remove non-specifically bound proteins. Typically, 20-50 column volumes are used.

-

-

Elution:

-

Elute the purified GPCR from the resin using an elution buffer containing a competing agent (e.g., desthiobiotin for Strep-Tactin resin or a FLAG peptide for anti-FLAG resin). The elution buffer should also contain GDN to maintain the stability of the purified protein.

-

-

Size Exclusion Chromatography (SEC):

-

For further purification and to ensure a homogenous sample, the eluted protein can be subjected to SEC.

-

The SEC running buffer should contain an appropriate concentration of GDN (e.g., 0.01-0.02% w/v) to maintain the integrity of the protein-detergent micelles.

-

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to determine the thermal stability of a membrane protein in the presence of GDN and can be used to screen for stabilizing ligands or buffer conditions.

-

Sample Preparation:

-

In a 96-well PCR plate, prepare a reaction mixture containing the purified membrane protein in a buffer with GDN.

-

Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

In separate wells, include different conditions to be tested (e.g., various ligands, different pH, or salt concentrations).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR machine.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Monitor the fluorescence of the dye at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.

-

Plot fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve.

-

An increase in the Tm in the presence of a ligand or a specific buffer condition indicates stabilization of the protein.

-

Mandatory Visualizations

Signaling Pathway Diagram

The stabilization of G protein-coupled receptors (GPCRs) by Glyco-diosgenin is a critical application that enables the study of their structure and function. The following diagram illustrates a generic GPCR signaling cascade, a fundamental process in cell communication that is often the subject of research utilizing GDN-stabilized receptors.

Caption: Generic GPCR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the structural determination of a membrane protein using Glyco-diosgenin, from protein expression to high-resolution structure determination.

Caption: Workflow for membrane protein structural biology using GDN.

Conclusion

Glyco-diosgenin has revolutionized the study of membrane proteins by providing a synthetic, consistent, and highly effective tool for their stabilization. Its superior properties compared to traditional detergents have enabled the structural and functional characterization of numerous medically important receptors and channels. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the power of GDN in their own studies. As research in membrane protein biology continues to advance, GDN and its future derivatives will undoubtedly play a pivotal role in unraveling the complexities of cellular signaling and in the rational design of novel therapeutics.

Glyco-diosgenin: A Technical Guide for Researchers and Drug Development Professionals

A Comprehensive Overview of a Novel Amphiphile for Membrane Protein Structural Biology and Beyond

Introduction

Glyco-diosgenin (GDN) is a synthetic, non-ionic amphiphile that has rapidly gained prominence in the fields of biochemistry and structural biology.[1][2] Its unique chemical properties make it an exceptional tool for the solubilization, purification, and stabilization of membrane proteins, which are critical targets for drug development. This technical guide provides an in-depth overview of glyco-diosgenin, including its physicochemical properties, detailed experimental considerations, and its role in advancing our understanding of complex biological systems.

Physicochemical Properties of Glyco-diosgenin

Glyco-diosgenin is a steroidal amphiphile synthesized through the chemical modification of diosgenin (B1670711), a naturally occurring saponin.[1][2] This modification enhances its solubility and reduces the toxicity associated with its natural precursor.[1][2] The key quantitative data for glyco-diosgenin are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1402423-29-3 | [3][4] |

| Molecular Weight | 1165.31 g/mol | [3][4] |

| Molecular Formula | C₅₆H₉₂O₂₅ | [3][4] |

| Critical Micelle Concentration (CMC) | ~18 µM (0.0021% w/v) | [5] |

| Solubility in Water (20°C) | ≥10% | [5] |

Applications in Membrane Protein Research

The primary application of glyco-diosgenin lies in its ability to gently extract membrane proteins from the lipid bilayer and maintain their native conformation in an aqueous environment. Its efficacy has been demonstrated for a wide range of membrane proteins, including challenging targets like G protein-coupled receptors (GPCRs).[6]

Protein Solubilization and Purification

Glyco-diosgenin's amphipathic nature, with a rigid steroidal hydrophobic group and a hydrophilic dimaltose headgroup, allows it to form micelles that encapsulate the transmembrane domains of proteins, effectively shielding them from the aqueous solvent.[5][7] This property is crucial for the initial extraction of membrane proteins from the cell membrane and their subsequent purification.

A generalized workflow for membrane protein purification using glyco-diosgenin is depicted below. It is important to note that specific concentrations and buffer conditions should be optimized for each target protein.

Cryo-Electron Microscopy (Cryo-EM)

Glyco-diosgenin has become a detergent of choice for single-particle cryo-EM studies of membrane proteins.[6] Its advantages over the traditional detergent, digitonin, include batch-to-batch consistency, higher purity, and reduced toxicity.[5] These factors contribute to the preparation of high-quality, homogeneous protein samples, which are essential for achieving high-resolution structural data. Typical concentrations of GDN used for cryo-EM sample preparation are in the range of 0.02% to 0.06%.[5]

The process of preparing a cryo-EM grid with a GDN-solubilized protein is outlined in the following diagram:

Experimental Protocols

While specific protocols need to be optimized for each membrane protein, the following provides a general framework for membrane protein extraction and purification using glyco-diosgenin.

General Membrane Protein Extraction Protocol

-

Cell Lysis and Membrane Isolation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

-

Lyse the cells using a Dounce homogenizer, sonication, or high-pressure homogenization.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

-

-

Solubilization of Membrane Proteins:

-

Resuspend the membrane pellet in a solubilization buffer containing a suitable concentration of glyco-diosgenin (typically 1-2% w/v). Other detergents, such as DDM, may be included to improve efficiency. The buffer should also contain protease inhibitors and any necessary co-factors or ligands for the target protein.

-

Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.

-

-

Purification of the Target Protein:

-

The solubilized extract can now be subjected to standard chromatography techniques.

-